Stereochemical Identity Controls HIV-1 Protease Inhibitory Activity: trans Isomer Derivative IC50 = 70–100 µM
A tetra-alkylated derivative prepared from the trans isomer (CAS 187528-23-0) of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one exhibited weak HIV-1 protease inhibitory activity with an IC50 range of 70–100 µM [2]. In contrast, the closely related cyclopenta[b]furan-based Cp-THF P2-ligand (3aS,5R,6aR)-5-hydroxy-hexahydrocyclopenta[b]furan achieved high-affinity binding with Ki values <0.1 nM when incorporated into optimized inhibitor scaffolds [1]. The 700,000-fold difference in potency underscores that both the ring-fusion regiochemistry ([c] vs. [b]) and the stereochemistry of the bicycle are decisive determinants of biological activity. A researcher procuring the unspecified stereoisomer (CAS 141283-36-5) must therefore verify stereochemical identity, as the cis and trans isomers are not biologically interchangeable.
| Evidence Dimension | HIV-1 protease inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 70–100 µM (trans isomer derivative, tetra-alkylated analog) |
| Comparator Or Baseline | Cp-THF P2-ligand (cyclopenta[b]furan scaffold): Ki <0.1 nM in optimized inhibitor |
| Quantified Difference | ≥700,000-fold difference in potency between [c]- and [b]-fused scaffolds |
| Conditions | In vitro enzymatic assay against wild-type HIV-1 protease; IC50 measured for trans isomer-derived compound [2]; Ki measured for Cp-THF-containing inhibitor 26 [1] |
Why This Matters
The massive potency gap between [c]- and [b]-fused scaffolds proves that ring-fusion geometry is a non-negotiable structural parameter; procurement of the wrong isomer or scaffold will lead to failed screening campaigns.
- [1] Ghosh, A. K.; Chapsal, B. D.; Parham, G. L.; Steffey, M.; Agniswamy, J.; Wang, Y.-F.; Amano, M.; Weber, I. T.; Mitsuya, H. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein–Ligand X-ray Crystal Structure. J. Med. Chem. 2011, 54 (16), 5890–5901. View Source
- [2] MolAid. trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one reaction information. Synthesis of novel trans-oxabicyclo[3.3.0]octane systems as potential inhibitors of HIV protease. DOI: 10.1055/s-1997-739. View Source
